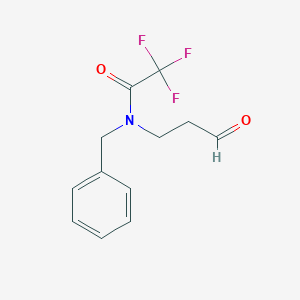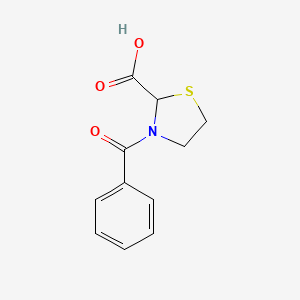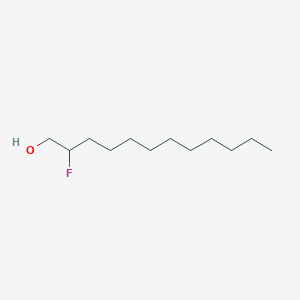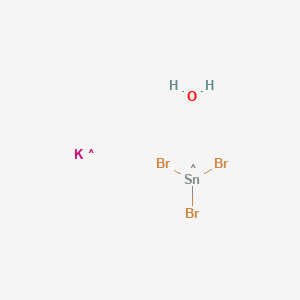![molecular formula C15H20BrNO4S B14307590 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI) is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes an oxazolidine ring fused to a cyclohexane ring, and a brominated sulfonyl group attached to a phenyl ring. The presence of these functional groups makes this compound a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI) typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable cyclohexanone derivative with an amino alcohol under acidic conditions to form the oxazolidine ring.
Introduction of the Brominated Sulfonyl Group: The brominated sulfonyl group can be introduced by reacting the spirocyclic intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by bromination using a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the oxazolidine ring can undergo oxidation to form a ketone.
Reduction: The brominated sulfonyl group can be reduced to a sulfonamide.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfonamide derivative.
Substitution: Formation of azide or thiol derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
The unique structure of this compound makes it a candidate for drug development, particularly in the design of molecules with specific biological activities such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The brominated sulfonyl group could play a crucial role in binding to the enzyme, while the spirocyclic structure provides stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A simpler spirocyclic compound without the brominated sulfonyl group.
1-Oxa-8-azaspiro[4.5]decan-3-ol: Another spirocyclic compound with a different substitution pattern.
(S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde: A derivative with a formyl group and a Boc-protected amine.
Uniqueness
The presence of the brominated sulfonyl group and the specific stereochemistry of 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI) distinguishes it from other similar compounds. This unique structure imparts specific chemical reactivity and potential biological activity that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C15H20BrNO4S |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
(5R)-6-bromo-1-(4-methylphenyl)sulfonyl-9-oxa-1-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C15H20BrNO4S/c1-11-2-4-12(5-3-11)22(19,20)17-8-6-14(18)15(17)10-21-9-7-13(15)16/h2-5,13-14,18H,6-10H2,1H3/t13?,14?,15-/m0/s1 |
Clé InChI |
UNUWLSHYBFCPGI-NRXISQOPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC([C@@]23COCCC3Br)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C23COCCC3Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
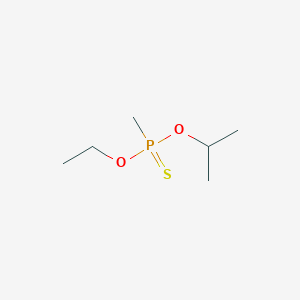

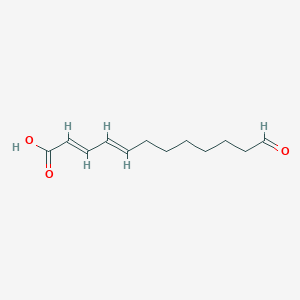
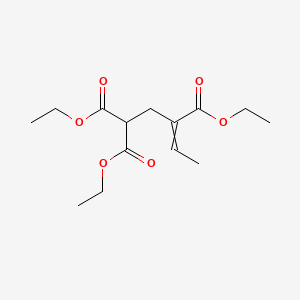


![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

